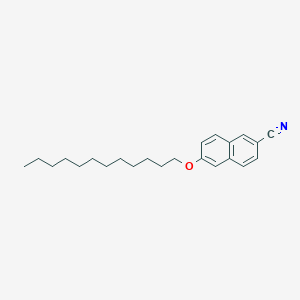
6-(Dodecyloxy)naphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dodecyloxy)naphthalene-2-carbonitrile is an organic compound with the molecular formula C23H29NO It is a derivative of naphthalene, characterized by the presence of a dodecyloxy group at the 6-position and a carbonitrile group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dodecyloxy)naphthalene-2-carbonitrile typically involves the alkylation of naphthalene-2-carbonitrile with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Dodecyloxy)naphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl-substituted naphthalene derivatives.
Applications De Recherche Scientifique
6-(Dodecyloxy)naphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in fluorescence microscopy.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 6-(Dodecyloxy)naphthalene-2-carbonitrile involves its interaction with molecular targets through its functional groups. The dodecyloxy group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. The carbonitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Naphthalene-2-carbonitrile: Lacks the dodecyloxy group, making it less lipophilic.
6-Methoxynaphthalene-2-carbonitrile: Contains a methoxy group instead of a dodecyloxy group, resulting in different physical and chemical properties.
6-(Hexadecyloxy)naphthalene-2-carbonitrile: Has a longer alkyl chain, affecting its solubility and interaction with biological membranes.
Uniqueness: 6-(Dodecyloxy)naphthalene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct physical, chemical, and biological properties. Its dodecyloxy group enhances its solubility in organic solvents and its potential for incorporation into lipid environments, making it valuable for various applications in materials science and biology.
Propriétés
Numéro CAS |
566933-53-7 |
|---|---|
Formule moléculaire |
C23H31NO |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
6-dodecoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C23H31NO/c1-2-3-4-5-6-7-8-9-10-11-16-25-23-15-14-21-17-20(19-24)12-13-22(21)18-23/h12-15,17-18H,2-11,16H2,1H3 |
Clé InChI |
CHHDTOABTPSPCX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



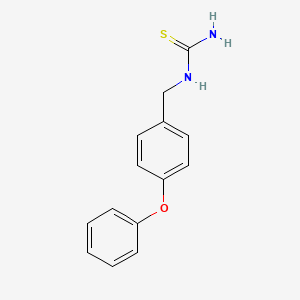
![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)
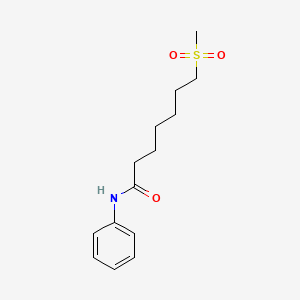


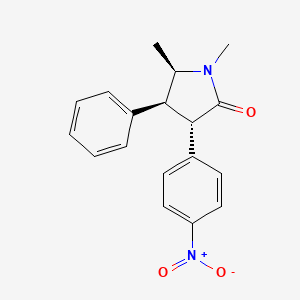
![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)
![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)
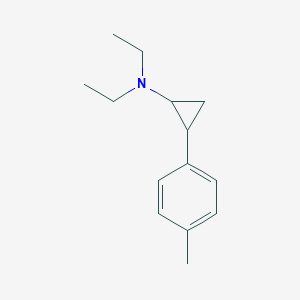
![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)
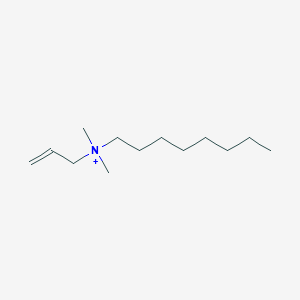
![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
